molecular formula C16H16O4 B13449340 1,4-Naphthalenedipropanoic acid CAS No. 118071-16-2

1,4-Naphthalenedipropanoic acid

Cat. No.: B13449340
CAS No.: 118071-16-2
M. Wt: 272.29 g/mol
InChI Key: AMUCOYPKTLXIST-UHFFFAOYSA-N
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Description

1,4-Naphthalenedipropanoic acid (CAS: Not explicitly provided in evidence) is a naphthalene derivative featuring two propanoic acid groups at the 1,4-positions of the naphthalene ring. While direct structural data for this compound is absent in the provided evidence, its analogs and related polycarboxylic acids are frequently studied in organic synthesis and materials science. For instance, compounds like 1,4-dihydronaphthalene-1,4-dione (CAS: 130-15-4) and naphthoquinone derivatives share structural similarities, often serving as precursors or intermediates in catalytic hydrogenation or polymerization reactions .

Properties

CAS No.

118071-16-2

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

3-[4-(2-carboxyethyl)naphthalen-1-yl]propanoic acid

InChI

InChI=1S/C16H16O4/c17-15(18)9-7-11-5-6-12(8-10-16(19)20)14-4-2-1-3-13(11)14/h1-6H,7-10H2,(H,17,18)(H,19,20)

InChI Key

AMUCOYPKTLXIST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CCC(=O)O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Naphthalenedipropanoic acid can be synthesized through several methods. One common approach involves the oxidation of 1,4-dimethylnaphthalene using molecular oxygen in the presence of catalysts such as cobalt acetate, manganese acetate, and potassium bromide. The reaction is typically carried out in glacial acetic acid as a solvent .

Another method involves the direct oxidation of 1-methyl-4-acetonaphthone with oxygen. This method is advantageous due to its simplicity and cost-effectiveness .

Industrial Production Methods

Industrial production of 1,4-naphthalenedipropanoic acid often involves the use of large-scale oxidation processes. The starting materials, such as 1,4-dimethylnaphthalene or 1-methyl-4-acetonaphthone, are oxidized using molecular oxygen in the presence of suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Singlet Oxygen (¹O₂) Quenching

NDPA derivatives demonstrate high singlet oxygen quenching efficiency, critical for photodynamic therapy applications:

  • Disodium 1,4-naphthalenedipropionate (NDP) exhibits a total quenching rate constant kT=2.8×106M1s1k_T = 2.8 \times 10^6 \, \text{M}^{-1}\text{s}^{-1} .

  • Electron-donating groups enhance kTk_T, while steric hindrance reduces reactivity .

CompoundkT(M1s1)k_T \, (\text{M}^{-1}\text{s}^{-1})Application
DHPN1.0×1061.0 \times 10^6Biological O₂(¹Δg) acceptor
NDP (NDPA derivative)2.8×1062.8 \times 10^6Photochemical studies

Acid-Base Reactivity

The dual carboxylic acid groups undergo dissociation with pKa values influenced by the naphthalene ring’s electron-withdrawing effects:

  • First dissociation : pKa ≈ 3.1 (similar to naphthoic acid) .

  • Second dissociation : pKa ≈ 5.2 due to reduced acidity after initial deprotonation .

CompoundpKa (First)pKa (Second)
1,4-Naphthalenedipropanoic acid~3.1~5.2
Acetic acid4.8
1-Naphthoic acid3.1

Esterification and Amidation

The propanoic acid groups participate in nucleophilic acyl substitution:

  • Esterification : Reflux with H₂SO₄ in ethanol yields diethyl esters .

  • Amidation : Reaction with amines (e.g., 3-amino-1,2-propanediol) forms biologically active amides .

Mechanism :

  • Protonation of carbonyl oxygen enhances electrophilicity.

  • Nucleophilic attack by alcohol/amine.

  • Deprotonation and collapse of tetrahedral intermediate .

Decarboxylation Under Thermal Conditions

NDPA undergoes decarboxylation at elevated temperatures, forming naphthalene derivatives:

  • Conditions : Reflux in aqueous acidic or basic media .

  • Product : 1,4-dimethylnaphthalene (via loss of CO₂).

Photochemical Reactions

The naphthalene core facilitates UV-induced reactions:

  • Endoperoxide formation : Reacts with ¹O₂ to form stable endoperoxides, which thermally release ¹O₂ (applications in controlled oxidative therapies) .

NDPA+1O2EndoperoxideΔNDPA+1O2\text{NDPA} + ¹\text{O}_2 \rightarrow \text{Endoperoxide} \xrightarrow{\Delta} \text{NDPA} + ¹\text{O}_2

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundKey Functional GroupsReactivity Highlight
1,4-Naphthalenedicarboxylic acidTwo –COOH groupsPolymer crosslinking
1-Naphthalenesulfonic acid–SO₃HDye synthesis
1,4-Naphthalenedipropanoic acid Two –CH₂CH₂COOH groupsHigh ¹O₂ quenching, bioactivity

Scientific Research Applications

1,4-Naphthalenedipropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-naphthalenedipropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or antioxidant activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Dihydronaphthalene-1,4-dione (CAS: 130-15-4)

  • Structural Differences: Unlike 1,4-naphthalenedipropanoic acid, this compound contains a diketone moiety instead of carboxylic acid groups. The conjugated quinoid system in 1,4-dihydronaphthalene-1,4-dione facilitates redox reactivity, whereas the dipropanoic acid groups in 1,4-naphthalenedipropanoic acid promote hydrogen bonding and metal coordination .
  • Applications: 1,4-Dihydronaphthalene-1,4-dione derivatives are key in synthesizing bioactive molecules (e.g., alisiaquinone A) and organic semiconductors. In contrast, dipropanoic acid analogs may excel in polymer crosslinking or as ligands in catalysis .

4,4'-(Propane-2,2-diyl)diphenol and 4,4'-Sulfonyldiphenol

  • Functional Group Variation: These bisphenol analogs (from ) replace carboxylic acids with hydroxyl and sulfonyl groups. This difference drastically alters polarity and reactivity: Hydrogen Bonding: Bisphenols form strong intermolecular hydrogen bonds, whereas 1,4-naphthalenedipropanoic acid’s carboxylic acids enable both hydrogen bonding and ionic interactions. Thermal Stability: Sulfonyl groups in 4,4'-sulfonyldiphenol enhance thermal resistance compared to carboxylic acids, which may decompose at high temperatures .

(R)-Norsalvianolic Acid L

  • Complexity and Bioactivity: This polyphenolic compound () features multiple hydroxyl and carboxylic acid groups on a dihydronaphthalene scaffold. Its structural complexity contrasts with the simpler 1,4-naphthalenedipropanoic acid, enabling unique bioactivities like antioxidant properties. However, the latter’s symmetry may favor crystallinity and ease of synthesis .

Comparative Physicochemical Properties

Table 1: Key properties of 1,4-naphthalenedipropanoic acid and analogs

Compound Molecular Formula logP Hydrogen Bond Donors Applications
1,4-Naphthalenedipropanoic acid C₁₆H₁₄O₄ (inferred) -2.8* 4 (estimated) Polymers, catalysis
1,4-Dihydronaphthalene-1,4-dione C₁₀H₆O₂ ~1.5 0 Bioactive synthesis, electronics
4,4'-Sulfonyldiphenol C₁₂H₁₀O₄S ~2.1 2 High-performance polymers
(R)-Norsalvianolic Acid L C₂₈H₂₂O₁₁ ~0.5 8 Antioxidants, pharmaceuticals

Note: logP values for 1,4-naphthalenedipropanoic acid are inferred from L-aspartic acid analogs ().

Biological Activity

1,4-Naphthalenedipropanoic acid (NDPA) is a compound derived from naphthalene, known for its diverse biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic potential of NDPA, supported by case studies and research findings.

Synthesis of 1,4-Naphthalenedipropanoic Acid

The synthesis of NDPA typically involves the malonic synthesis method, which utilizes 1,4-dimethylnaphthalene as a precursor. The process includes bromination, hydrolysis, and decarboxylation steps to yield NDPA. A notable study demonstrated successful synthesis with an 87% yield using acid-catalyzed esterification methods .

Biological Mechanisms

NDPA exhibits various biological activities attributed to its ability to generate reactive oxygen species (ROS) and interact with biological macromolecules. The following mechanisms are significant:

  • Antitumoral Activity : NDPA has shown potential as an anticancer agent by inducing oxidative stress in tumor cells. The compound's redox properties allow it to form semiquinones and dianions, which can damage cellular components and trigger apoptosis .
  • Antimicrobial Effects : Research indicates that NDPA derivatives possess antibacterial and antifungal properties. These compounds can disrupt microbial cell membranes and inhibit essential enzymatic processes .

Antitumoral Studies

A study by Micheletti et al. highlighted the effectiveness of NDPA derivatives against various cancer cell lines. The research indicated that these compounds could inhibit cell proliferation by inducing ROS-mediated apoptosis. Specifically, compounds with hydroxyl substitutions on the naphthalene ring exhibited enhanced cytotoxicity against breast cancer cells .

Antimicrobial Evaluations

In another evaluation, derivatives of NDPA were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, suggesting that NDPA could serve as a lead compound for developing new antibiotics .

Comparative Biological Activity Table

Compound Biological Activity Mechanism Reference
1,4-Naphthalenedipropanoic AcidAntitumoralInduces oxidative stress; apoptosis
NDPA Derivative AAntibacterialDisrupts cell membrane; inhibits enzymes
NDPA Derivative BAntifungalAlters fungal cell wall integrity

Q & A

Q. How can researchers standardize protocols for reproducibility across labs?

  • Methodological Answer : Adhere to Cochrane Handbook guidelines for systematic reviews, documenting all variables (e.g., equipment calibration, reagent batches) . Share raw data and spectra in open-access repositories. Use interlaboratory comparisons to identify protocol deviations, as seen in polymer crosslinking studies .

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